molecular formula C18H17BrN4O3S B4087883 ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B4087883
M. Wt: 449.3 g/mol
InChI Key: JEHBGPIUBMZYEI-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

ethyl 4-[[2-[(6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c1-3-26-17(25)11-4-6-12(7-5-11)21-14(24)9-27-18-22-15-10(2)13(19)8-20-16(15)23-18/h4-8H,3,9H2,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBGPIUBMZYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=C(C(=C3N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 3
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[2-({6-BROMO-7-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE

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